Product packaging for Butyl(3-hydroxybutyl)tin dilaurate(Cat. No.:CAS No. 153759-62-7)

Butyl(3-hydroxybutyl)tin dilaurate

Cat. No.: B123118
CAS No.: 153759-62-7
M. Wt: 647.6 g/mol
InChI Key: WFWCBKKAHUEMAW-UHFFFAOYSA-L
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Description

Contextualization of Organotin Compounds within Modern Chemistry

Organotin compounds, characterized by the presence of at least one tin-carbon bond, represent a significant and versatile class of organometallic substances. wikipedia.org Their utility spans a wide array of industrial and technological applications, making them more broadly used than the organic compounds of any other metal. lupinepublishers.com Key applications include their use as stabilizers for polymers like polyvinyl chloride (PVC), as catalysts in various chemical reactions, and as industrial and agricultural biocides. wikipedia.orglupinepublishers.com

In modern chemistry, organotin compounds are indispensable. They serve as crucial catalysts for polyurethane formation, silicone vulcanization, and transesterification reactions. wikipedia.org For instance, certain organotin compounds are used to form electrically conductive thin films on glass, a process with significant commercial applications due to its cost-effectiveness and the desirable properties it imparts, such as strength and thermal stability. lupinepublishers.comrjpbcs.com Furthermore, their role as PVC stabilizers is critical for preventing the degradation of this widely used plastic at high temperatures. lupinepublishers.comrjpbcs.com The diverse applications of organotin compounds underscore their importance in materials science, polymer chemistry, and industrial manufacturing. researchgate.net

Classification and Structural Features of Butyl(3-hydroxybutyl)tin Dilaurate within Organotin Derivatives

This compound is classified as a diorganotin dicarboxylate. This classification is based on the central tin atom being bonded to two organic groups (a butyl group and a 3-hydroxybutyl group) and two carboxylate groups (laurate groups). The general formula for diorganotin compounds is R₂SnX₂, where 'R' represents an organic group and 'X' represents an anionic ligand, in this case, the laurate group.

The structure of this compound, with the chemical formula C₃₂H₆₄O₅Sn, features a central tin atom. nih.gov This tin atom is covalently bonded to the carbon atoms of one butyl group and one 3-hydroxybutyl group. Additionally, the tin atom is bonded to two laurate molecules through oxygen atoms. The presence of the hydroxyl (-OH) group on the 3-hydroxybutyl substituent is a key structural feature that can influence the compound's reactivity and physical properties.

Organotin compounds are generally classified based on the number of organic substituents attached to the tin atom (mono-, di-, tri-, and tetraorganotins) and the nature of the other groups bonded to the tin. gelest.com The properties and applications of organotin compounds are heavily dependent on these structural characteristics. lupinepublishers.com For instance, diorganotin compounds like dibutyltin (B87310) dilaurate are widely used as catalysts and PVC stabilizers. wikipedia.orgchemicalbook.com

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name[butyl-dodecanoyloxy-(3-hydroxybutyl)stannyl] dodecanoate
CAS Number153759-62-7
Molecular FormulaC₃₂H₆₄O₅Sn
Molecular Weight647.6 g/mol
InChIKeyWFWCBKKAHUEMAW-UHFFFAOYSA-L

Data sourced from PubChem nih.gov

Historical Development and Evolution of Academic Interest in Organotin Chemistry

The field of organotin chemistry dates back to 1849 with the isolation of diethyltin (B15495199) diiodide by Edward Frankland. wikipedia.orglupinepublishers.com However, the synthesis of the first organotin compounds is often credited to Löwig in 1852. lupinepublishers.comlupinepublishers.com For nearly eight decades, these compounds remained largely a scientific curiosity until their application as stabilizers for transformer oils and vinyl plastics was discovered. lupinepublishers.com

A significant surge in interest and research occurred in the 1950s, largely driven by the work of van der Kerk and his colleagues, which led to the rapid expansion of the commercial uses of organotin compounds. lupinepublishers.comlupinepublishers.com This era marked the beginning of their widespread application as PVC stabilizers, agrochemicals, biocides, and wood preservatives. lupinepublishers.com

The 1960s brought further fundamental discoveries, including the finding that the tin atom in organotin compounds could have a coordination number greater than four, a concept that was previously not widely accepted. lupinepublishers.comlupinepublishers.com The development of new experimental techniques, such as multinuclear NMR spectroscopy and X-ray crystallography, provided deeper insights into the structure and stability of these complex molecules. rjpbcs.com This period of intense academic and industrial research laid the groundwork for the diverse applications of organotin compounds seen today. gelest.com The historical development of organotin chemistry showcases a classic example of how fundamental scientific discoveries can lead to significant technological advancements. scielo.br

Scope and Objectives of Research Review on this compound

This review aims to provide a focused and comprehensive analysis of this compound. The primary objectives are:

To thoroughly characterize the compound within the established framework of organotin chemistry.

To detail its specific classification and structural attributes, highlighting the features that distinguish it from other organotin derivatives.

To trace the historical context of organotin chemistry to understand the evolution of research in this area.

To present detailed research findings related to its properties and potential applications based on available scientific literature.

The scope of this review is strictly limited to the chemical and structural aspects of this compound. It will not delve into dosage, administration, or safety and adverse effect profiles, as per the specified instructions. The information presented is based on a survey of authoritative scientific sources.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H64O5Sn B123118 Butyl(3-hydroxybutyl)tin dilaurate CAS No. 153759-62-7

Properties

CAS No.

153759-62-7

Molecular Formula

C32H64O5Sn

Molecular Weight

647.6 g/mol

IUPAC Name

[butyl-dodecanoyloxy-(3-hydroxybutyl)stannyl] dodecanoate

InChI

InChI=1S/2C12H24O2.C4H9O.C4H9.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12(13)14;1-3-4(2)5;1-3-4-2;/h2*2-11H2,1H3,(H,13,14);4-5H,1,3H2,2H3;1,3-4H2,2H3;/q;;;;+2/p-2

InChI Key

WFWCBKKAHUEMAW-UHFFFAOYSA-L

SMILES

CCCCCCCCCCCC(=O)O[Sn](CCCC)(CCC(C)O)OC(=O)CCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCC(=O)O[Sn](CCCC)(CCC(C)O)OC(=O)CCCCCCCCCCC

Synonyms

3-OHDBTL
butyl(3-hydroxybutyl)tin dilaurate

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Fundamental Principles of Organotin Compound Synthesis

The synthesis of organotin compounds, which are defined by the presence of at least one tin-carbon bond, has been a subject of extensive research since the discovery of diethyltin (B15495199) diiodide in 1849. wikipedia.org A variety of methods are employed to create these compounds, often starting from inorganic tin halides like tin(IV) chloride (SnCl₄). wikipedia.orgrjpbcs.com

Common synthetic strategies include:

Grignard Reactions: This classic method involves reacting a tin halide with a Grignard reagent (R-MgX). It is a versatile way to produce tetraorganotin compounds (R₄Sn). For example, tetraethyltin (B1219993) is synthesized by reacting tin tetrachloride with ethylmagnesium bromide. wikipedia.org

Wurtz-type Reactions: Similar to the Grignard route, this method uses organosodium compounds to alkylate tin halides. wikipedia.org

Redistribution Reactions (Kocheshkov Comproportionation): Symmetrical tetraorganotin compounds (R₄Sn) can be reacted with tin(IV) halides (SnX₄) in specific stoichiometric ratios to produce mixed organotin halides (RₙSnX₄₋ₙ, where n=1, 2, or 3). wikipedia.orggelest.com This is a crucial method for obtaining the direct precursors for many functionalized organotin compounds. The Lewis acidity of the resulting organotin halide increases as the number of organic substituents decreases (R₃SnX < R₂SnX₂ < RSnX₃). gelest.com

Direct Synthesis: This method involves the direct reaction of an alkyl halide with metallic tin, often in the presence of a catalyst, to form organotin halides. rjpbcs.com For instance, dimethyltin (B1205294) dichloride can be produced commercially by reacting methyl chloride with tin. researchgate.net

Targeted Synthetic Routes for Butyl(3-hydroxybutyl)tin Dilaurate and Analogous Organotin Esters

The synthesis of an unsymmetrical dialkyltin diester like this compound requires a precise sequence of reactions to first build the [Butyl(3-hydroxybutyl)tin]²⁺ core, followed by the attachment of two laurate ester groups.

The formation of the tin-carbon bonds is the initial and most critical phase. To create the specific butyl and 3-hydroxybutyl substituents on the tin atom, several strategies based on fundamental organotin chemistry can be employed.

Sequential Alkylation: This would involve the stepwise addition of the alkyl groups to a tin tetrahalide. For example, butyltin trichloride (B1173362) could be formed first, followed by the introduction of the 3-hydroxybutyl group. The presence of the hydroxyl group on the second alkyl chain (3-hydroxybutyl) presents a challenge, as it is reactive towards many alkylating agents and may require a protecting group during this stage of the synthesis.

Redistribution: A common industrial approach involves redistribution reactions. wikipedia.orggelest.com One could synthesize tetrabutyltin (B32133) and a corresponding tetra(3-hydroxybutyl)tin separately and then react them with tin tetrachloride in a controlled manner to produce a mixture of organotin halides, from which the desired Butyl(3-hydroxybutyl)tin dichloride could be isolated.

Organoaluminum Alkylation: Another powerful method involves reacting tin halides with organoaluminum compounds. rjpbcs.com This can be a highly efficient route for producing tetraorganotins, which can then be used in redistribution reactions. researchgate.net

The most direct precursor for the final esterification step would be Butyl(3-hydroxybutyl)tin dichloride or the corresponding oxide.

Once the desired dialkyltin precursor, such as Butyl(3-hydroxybutyl)tin dichloride, is obtained, the laurate groups are introduced via an esterification or ligand exchange reaction. Organotin esters of the general types R₃SnOCOR', R₂Sn(OCOR')₂, and RSn(OCOR')₃ are known as organotin carboxylates. sysrevpharm.org

Two primary pathways exist for this transformation, drawing parallels from the well-documented synthesis of the closely related compound, dibutyltin (B87310) dilaurate:

Reaction with Lauric Acid: The dialkyltin oxide precursor is reacted directly with two equivalents of lauric acid. This is a condensation reaction where the oxide is heated with the carboxylic acid, typically with removal of water to drive the reaction to completion. chemicalbook.compatsnap.com [Bu(HO-Bu)SnO]n + 2n HOOC(CH₂)₁₀CH₃ → n Bu(HO-Bu)Sn(OOC(CH₂)₁₀CH₃)₂ + n H₂O

Reaction with a Laurate Salt: The dialkyltin dihalide (e.g., dichloride) precursor is reacted with two equivalents of a laurate salt, such as sodium laurate. This reaction is often carried out in a solvent and results in the formation of the desired diester and a salt byproduct (e.g., sodium chloride). google.com Bu(HO-Bu)SnCl₂ + 2 NaOOC(CH₂)₁₀CH₃ → Bu(HO-Bu)Sn(OOC(CH₂)₁₀CH₃)₂ + 2 NaCl

These reactions take advantage of the lability of the tin-halogen or tin-oxygen bonds, which readily undergo exchange with carboxylate groups. gelest.com

The efficiency and yield of the synthesis are highly dependent on the careful control of reaction parameters. For the final esterification step, methods for synthesizing the analogous dibutyltin dilaurate provide insight into optimal conditions.

Patented methods show that the reaction between dibutyltin oxide and lauric acid can be optimized by first stirring the solid reactants at room temperature (20-30°C) until a liquid mixture forms, followed by heating to 60-70°C and refluxing for 2-3 hours. patsnap.com The product is then isolated by cooling, allowing layers to separate, and drying the organic phase. patsnap.com This process is efficient, avoids solvents or catalysts, and results in high yields (e.g., 97.2%). chemicalbook.com

ParameterCondition for Dibutyltin Dilaurate SynthesisSource
Reactants Dibutyltin oxide, Lauric acid chemicalbook.com, patsnap.com
Initial Temp. 20-30 °C (Stirring of solids) patsnap.com
Reaction Temp. 60-70 °C (Reflux) patsnap.com
Reaction Time 2-3 hours patsnap.com
Catalyst None required patsnap.com
Workup Cooling, phase separation, drying (e.g., with anhydrous magnesium sulfate) chemicalbook.com, patsnap.com

This interactive table summarizes typical reaction conditions for the synthesis of dibutyltin dilaurate, a close analog to the target compound.

Optimizing the initial alkylation steps requires careful stoichiometric control to maximize the yield of the desired mixed alkyltin halide from redistribution reactions. gelest.com

Precursors and Intermediate Compounds in this compound Pathways

The synthesis of this compound involves several key precursor and intermediate compounds. The ultimate starting materials are typically basic industrial chemicals, which are converted through a series of transformations into the final product.

Compound NameChemical FormulaRole in Synthesis
Primary Precursors
Tin(IV) chlorideSnCl₄Ultimate source of tin. wikipedia.org
Butylating Agent (e.g., Butylmagnesium bromide)C₄H₉MgBrSource of the butyl group. wikipedia.org
3-Hydroxybutylating AgentC₄H₉O-MgBrSource of the 3-hydroxybutyl group (may require protection).
Lauric AcidC₁₂H₂₄O₂Source of the dilaurate ligands. sysrevpharm.org
Key Intermediates
Tetrabutyltin(C₄H₉)₄SnIntermediate for redistribution reactions. gelest.com
Butyltin trichlorideC₄H₉SnCl₃Intermediate from redistribution or direct alkylation. wikipedia.org
Butyl(3-hydroxybutyl)tin dichlorideC₈H₁₈Cl₂OSnDirect precursor to the final esterification step.
Butyl(3-hydroxybutyl)tin oxide(C₈H₁₈O₂Sn)ₙAlternative precursor for esterification via condensation. google.com

This interactive table outlines the likely precursors and key intermediate compounds involved in a synthetic route to this compound.

Mechanistic Investigations in Catalysis and Reactivity

Theoretical Frameworks of Organotin-Mediated Catalysis

The catalytic activity of organotin compounds is fundamentally governed by the Lewis acidic character of the tin(IV) center. rsc.orgnbinno.com The general structure, R'R''Sn(OCOR''')₂, where R' is butyl and R'' is 3-hydroxybutyl for the title compound, features a tin atom that can expand its coordination number beyond four. This ability to form hypervalent intermediates is a cornerstone of its catalytic function. rsc.org

Two primary mechanisms are generally proposed for organotin-catalyzed reactions such as esterification and urethane (B1682113) formation:

Lewis Acid Catalysis: In this mechanism, the organotin compound acts as a Lewis acid, coordinating to the carbonyl oxygen of a substrate (e.g., an isocyanate or an ester). This coordination polarizes the carbonyl group, making the carbonyl carbon more susceptible to nucleophilic attack by an alcohol or other nucleophile. rsc.orgresearchgate.net

Insertion Mechanism (or Alkoxide Mechanism): This pathway involves an initial reaction between the organotin catalyst and an alcohol, leading to the formation of a tin alkoxide intermediate and the release of a lauric acid molecule. The isocyanate or ester then inserts into the Sn-O bond of this highly reactive intermediate. Subsequent alcoholysis of the resulting tin carbamate or ester regenerates the catalyst and yields the final product. rsc.org

Exhaustive studies on related organotin compounds suggest that both mechanisms can operate, and the predominant pathway may depend on the specific reactants, reaction conditions, and the nature of the organotin catalyst itself. rsc.org The presence of the hydroxyl group in the 3-hydroxybutyl substituent of Butyl(3-hydroxybutyl)tin dilaurate could potentially influence the catalytic activity and mechanism, possibly through intramolecular coordination or by participating in hydrogen bonding, although specific research on this aspect is limited.

Catalytic Applications of this compound and Related Organotin Dilaurates

Diorganotin dicarboxylates are versatile catalysts employed in a wide array of industrial processes. While specific data for this compound is not extensively documented in publicly available literature, its applications can be inferred from the well-established uses of structurally similar compounds like dibutyltin (B87310) dilaurate (DBTDL). wikipedia.orgmofanpu.combnt-chemicals.com

Organotin dilaurates are highly effective catalysts for the formation of polyurethanes from the reaction of isocyanates and polyols. mofanpu.comtaylorandfrancis.comatamanchemicals.com They are significantly more efficient than tertiary amine catalysts in promoting the isocyanate-hydroxyl reaction. taylorandfrancis.com The catalyst accelerates the formation of urethane linkages, which is crucial for controlling the curing time and ensuring the development of polyurethane materials with desired properties like flexibility, durability, and thermal stability. mofanpu.comborchers.com

The catalytic activity in polyurethane synthesis is influenced by the sequence of catalyst addition. For instance, adding the catalyst to the polyol before the isocyanate can help control the reaction rate. researchgate.net this compound, like other organotin catalysts, is expected to favor the isocyanate/polyol reaction over side reactions, such as the reaction of isocyanate with water, which can lead to the formation of urea linkages and carbon dioxide. borchers.com

PropertyDescriptionRelevance to Polyurethane Synthesis
Catalytic Activity Accelerates the reaction between isocyanates and polyols.Reduces curing time and energy requirements. bnt-chemicals.com
Selectivity Favors the isocyanate-polyol reaction over side reactions (e.g., with water).Ensures the formation of the desired urethane linkages and improves product quality. borchers.com
Solubility Generally soluble in the reaction medium.Ensures homogeneous catalysis and efficient reaction control. taylorandfrancis.com
Versatility Effective for a wide range of polyurethane products, including foams, coatings, and adhesives. mofanpu.comatamanchemicals.comAllows for broad application in various industries.

Organotin compounds are widely used as catalysts in esterification and transesterification reactions, which are fundamental processes in the synthesis of polyesters, plasticizers, and other valuable esters. mofanpu.combnt-chemicals.comgelest.com They are considered milder catalysts compared to strong Brønsted acids, which can often lead to undesirable side reactions. rsc.org

In these reactions, the organotin catalyst activates the carboxylic acid or ester, facilitating the nucleophilic attack of the alcohol. rsc.org The choice between different organotin compounds can influence the reaction's efficiency; for example, monobutyltin (B1198712) compounds are often favored for direct esterification, while diorganotins like dibutyltin oxide are frequently used for transesterification. gelest.com Diorganotin dicarboxylates, such as this compound, are effective for both types of reactions. wikipedia.orgmofanpu.com

A study on the glycerolysis of triacylglycerides found that di-n-butyltin dilaurate was an active catalyst for this transesterification reaction, demonstrating the utility of this class of compounds in modifying fats and oils. rsc.org

Reaction TypeSubstratesCatalyst ClassKey Advantages
Direct Esterification Carboxylic Acid + AlcoholMonoorganotin and Diorganotin CompoundsHigh product purity due to fewer side reactions compared to strong acid catalysts. gelest.com
Transesterification Ester + AlcoholDiorganotin CompoundsEffective at elevated temperatures, suitable for high-boiling esters and polyesters. gelest.com
Glycerolysis Triacylglycerides + GlycerolDiorganotin CompoundsHigh activity and selectivity in the production of mono- and diacylglycerols. rsc.org

The catalytic properties of organotin dilaurates are instrumental in the crosslinking and curing of various polymers, particularly silicone elastomers and certain resins. mofanpu.combnt-chemicals.comuni-wuppertal.de In room temperature vulcanizing (RTV) silicones, these catalysts promote the condensation reaction between silanol-terminated polymers and crosslinking agents like alkoxysilanes. uni-wuppertal.de

The mechanism is believed to involve the hydrolysis of the organotin dicarboxylate to an organotin hydroxide, which then acts as the true catalyst. researchgate.net This species reacts with the alkoxysilane to form a reactive organotin silanolate, which is then susceptible to silanolysis, leading to the formation of a new siloxane linkage and regeneration of the catalyst. researchgate.net The use of catalysts like dibutyltin dilaurate accelerates the curing process, allowing for better control over the working time and final properties of the silicone product. bnt-chemicals.com

Beyond silicones, these catalysts are also employed in the curing of other systems, such as certain vinyl ester resins and silane-modified polymers. bnt-chemicals.comwikipedia.org

The versatility of organotin catalysts extends to other areas of organic synthesis. While less common than their role in polymer chemistry, they can facilitate various organic transformations. For instance, certain organotin(IV) compounds have been shown to be effective catalysts in the synthesis of 1,2-disubstituted benzimidazoles. rsc.org

Dibutyltin dilaurate has been noted for its role in facilitating acylation, alkylation, and condensation reactions, which are important steps in the production of pharmaceutical intermediates and other fine chemicals. mofanpu.com This highlights the potential for this compound to be employed in similar synthetic applications, leveraging the Lewis acidity of the tin center to promote a range of carbon-heteroatom bond-forming reactions.

Reaction Pathway Elucidation through Kinetic and Spectroscopic Studies

Understanding the precise reaction pathways of organotin-catalyzed reactions is crucial for optimizing industrial processes. Kinetic and spectroscopic studies are the primary tools for elucidating these mechanisms. rsc.org

Kinetic studies, which measure reaction rates under varying conditions of catalyst and reactant concentrations, can help to distinguish between different proposed mechanisms. For example, a study on the blocking of isocyanates found that the presence of dibutyltin dilaurate significantly reduced the activation energy of the reaction, confirming its strong catalytic effect. researchgate.net

Spectroscopic techniques provide direct insight into the molecular interactions and transformations occurring during the catalytic cycle. In situ infrared (IR) spectroscopy, for instance, can be used to monitor the changes in the vibrational frequencies of reactants and intermediates, providing evidence for the coordination of substrates to the tin center. ucl.ac.uk Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹¹⁹Sn NMR, is another powerful tool for characterizing the structure of organotin compounds and their intermediates in solution. rsc.org

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organometallic compounds like Butyl(3-hydroxybutyl)tin dilaurate. By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H, ¹³C, and ¹¹⁹Sn NMR spectra, a detailed picture of the molecule's connectivity and stereochemistry can be assembled.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. nih.gov The chemical shifts of the carbonyl carbons in the laurate groups are particularly diagnostic and are expected to appear significantly downfield. nih.gov The carbon atoms of the butyl and 3-hydroxybutyl chains directly bonded to the tin atom will also exhibit characteristic shifts. asianpubs.org The presence of the hydroxyl group in the 3-hydroxybutyl chain will influence the chemical shifts of the adjacent carbons.

¹¹⁹Sn NMR Spectroscopy: ¹¹⁹Sn NMR is a powerful tool for directly probing the coordination environment of the tin atom. The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to the coordination number and geometry of the tin center. researchgate.net For dialkyltin dicarboxylates, the ¹¹⁹Sn chemical shift can indicate whether the compound exists as a monomer with a four-coordinate tin atom or as a polymer with a higher coordination number in solution. researchgate.net

Interactive Data Table: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Notes
¹H0.9 - 1.8Alkyl protons of butyl and laurate chains
¹H3.5 - 4.0Protons adjacent to the hydroxyl group and Sn-O-C=O
¹³C13 - 40Alkyl carbons of butyl and laurate chains
¹³C60 - 70Carbon bearing the hydroxyl group
¹³C170 - 180Carbonyl carbons of the laurate groups nih.gov
¹¹⁹Sn-100 to -200Dependent on coordination number and solvent researchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the various functional groups. The presence of the hydroxyl group will be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The carbonyl groups of the dilaurate esters will exhibit a strong stretching vibration (ν(C=O)) typically between 1700 and 1750 cm⁻¹. The difference between the asymmetric (νas(COO)) and symmetric (νs(COO)) stretching frequencies of the carboxylate group can provide insights into its coordination mode (monodentate or bidentate) with the tin atom. researchgate.net The Sn-C and Sn-O stretching vibrations are expected to appear in the lower frequency region of the spectrum, typically below 600 cm⁻¹. asianpubs.orgum.edu.my

Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy and is particularly useful for observing symmetric vibrations and bonds involving heavier atoms. libretexts.org The Sn-C symmetric stretching vibration, which may be weak in the IR spectrum, often gives a strong signal in the Raman spectrum. azom.com This technique can also be used to identify the characteristic vibrations of the carbon-carbon backbone of the alkyl and laurate chains. libretexts.org

Interactive Data Table: Predicted Vibrational Spectroscopy Data for this compound

Spectroscopy Frequency Range (cm⁻¹) Assignment
IR3200 - 3600O-H stretch (hydroxyl group) vscht.cz
IR2850 - 3000C-H stretch (alkyl chains) libretexts.org
IR1700 - 1750C=O stretch (laurate carbonyl) rsc.org
IR1550 - 1650Asymmetric COO⁻ stretch
IR1350 - 1450Symmetric COO⁻ stretch
IR/Raman500 - 600Sn-C stretch asianpubs.org
IR/Raman400 - 500Sn-O stretch um.edu.my

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. chemguide.co.uk

Due to the relatively low volatility and thermal stability of organotin carboxylates, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are generally preferred over Electron Impact (EI) ionization. These methods typically produce a prominent pseudomolecular ion, such as [M+H]⁺ or [M+Na]⁺, which allows for the direct determination of the molecular weight.

The fragmentation of the molecular ion in the mass spectrometer will likely proceed through the cleavage of the tin-carbon and tin-oxygen bonds. researchgate.net Characteristic losses of the butyl group, the 3-hydroxybutyl group, and the laurate chains would be expected. The isotopic pattern of tin, which has several naturally occurring isotopes, will be a key feature in identifying tin-containing fragments in the mass spectrum. researchgate.net

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

m/z Value Possible Fragment
[M+H]⁺ / [M+Na]⁺Pseudomolecular ion
M - 57Loss of a butyl group
M - 89Loss of a 3-hydroxybutyl group
M - 199Loss of a laurate group
Sn(C₄H₉)(C₄H₉O)Tin core with alkyl groups

X-ray Diffraction Analysis for Solid-State Structure

For diorganotin dicarboxylates, X-ray diffraction can reveal the coordination geometry around the tin atom, which is often distorted from ideal tetrahedral or octahedral geometries. wikipedia.org It can also elucidate the nature of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which can lead to the formation of supramolecular structures in the solid state. The packing of the molecules in the crystal lattice would also be determined. nih.gov

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any impurities or related compounds.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile and thermally sensitive compounds like organotin carboxylates. nih.govspeciation.net Reversed-phase HPLC, using a C18 column and a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and water), would likely be effective for separating this compound from more or less polar impurities. speciation.net Detection can be achieved using a UV detector, although the chromophore in this molecule is not particularly strong, or more sensitively with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS). nih.gov

Gas Chromatography (GC): Direct analysis of this compound by gas chromatography is challenging due to its low volatility and potential for thermal decomposition. analchemres.org However, GC analysis can be performed after derivatization to a more volatile and thermally stable compound. ysi.com For example, the hydroxyl group could be silylated, and the carboxylate groups could be converted to methyl esters. The derivatized product could then be analyzed by GC coupled with a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS) for purity assessment. labrulez.comwa.gov

Environmental Transformation Pathways and Degradation

Abiotic Degradation Mechanisms

Abiotic degradation refers to the breakdown of chemical compounds through non-biological processes. For organotin compounds, the primary abiotic mechanisms are photolysis (degradation by light) and hydrolysis (reaction with water).

Organotin compounds are generally susceptible to degradation by ultraviolet (UV) radiation from sunlight. nih.gov This photolytic degradation is a significant pathway for the breakdown of these compounds in surface waters and the upper layers of soil. The process typically involves the cleavage of the tin-carbon bond, leading to a stepwise loss of the organic substituents. nih.gov

For butyltin compounds, photolysis contributes to a sequential debutylation process. For instance, the highly toxic tributyltin (TBT) can be degraded to the less toxic dibutyltin (B87310) (DBT), then to monobutyltin (B1198712) (MBT), and eventually to inorganic tin. mdpi.com While specific photolytic studies on Butyl(3-hydroxybutyl)tin dilaurate are not extensively documented, the principles of organotin photochemistry suggest it would also be susceptible to such degradation. The energy from UV light can initiate the breaking of the tin-butyl bonds. The presence of a hydroxyl group on one of the butyl chains may influence the rate and pathway of degradation, but the fundamental process of tin-carbon bond cleavage is expected to occur. Heterogeneous photocatalysis, often involving semiconductor particles like titanium dioxide (TiO₂), has been shown to effectively degrade TBT and its by-products, DBT and MBT, in water and sediments, with photolysis being one of the contributing degradation pathways. mdpi.com

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The hydrolytic stability of organotin compounds varies depending on their structure. For this compound, two main sites are susceptible to hydrolysis: the tin-laurate ester linkages and, to a lesser extent, the tin-butyl bonds.

Diorganotin carboxylates, such as dibutyltin dilaurate (DBTDL), are known to undergo hydrolysis. The primary cause of instability for these compounds is the reaction with water, which cleaves the ester bond, resulting in the formation of tin oxide insolubles and the release of the carboxylic acid (lauric acid in this case). mofanpu.com While DBTDL is considered relatively stable at typical formulation moisture levels, its stability decreases with increasing moisture content. mofanpu.com The hydrolysis of diorganotin dihalides, such as dibutyltin dichloride, has been studied and shown to yield complex products like distannoxanes, which are compounds containing a Sn-O-Sn linkage. researchgate.neteuropa.eu The hydrolysis of monoalkyltin trihalides can lead to the formation of alkanestannonic acids. europa.euepa.gov

In contrast, the tin-carbon bonds in all-alkyl organotin compounds are generally stable to hydrolysis under neutral pH conditions and only cleave under concentrated acid conditions. europa.eu Therefore, in typical aquatic environments, the primary hydrolytic degradation pathway for this compound is expected to be the cleavage of the dilaurate ester groups, releasing lauric acid and forming butyl(3-hydroxybutyl)tin species, which would likely exist as complex oxides or hydroxides.

Biotic Transformation and Microbial Degradation in Environmental Matrices

Biotic degradation, mediated by microorganisms, is a crucial pathway for the transformation and detoxification of organotin compounds in the environment. mdpi.com Bacteria, fungi, and algae have all been shown to metabolize these compounds.

The formation of hydroxylated metabolites is a key step in the biological oxidation of many organic compounds, including organotins. The primary biological oxidation reaction for organotin compounds is the hydroxylation of carbon-hydrogen bonds on the alkyl chains, specifically at positions alpha, beta, gamma, and delta to the tin atom. nih.gov This process is often mediated by monooxygenase enzyme systems, such as cytochrome P450. nih.govresearchgate.net

This metabolic pathway provides a direct route for the formation of Butyl(3-hydroxybutyl)tin species from a parent dibutyltin compound. The hydroxylation occurs through a free radical pathway, which accounts for the prevalence of β- and α-carbon-hydroxylation products. nih.gov In the case of a dibutyltin moiety, one of the butyl groups can be hydroxylated at the third carbon position (the gamma position relative to the tin atom if counting from the first carbon attached to tin as alpha), resulting in a (3-hydroxybutyl)tin derivative.

Table 1: Key Metabolic Transformations in Organotin Biodegradation

Initial ProcessEnzyme System (Postulated)Resulting TransformationMetabolite Class
Carbon HydroxylationCytochrome P450 MonooxygenasesAddition of -OH group to alkyl chainHydroxylated organotins
Dealkylation/DebutylationVarious microbial enzymesSequential removal of alkyl groupsLower-substituted organotins

One of the most significant biotic transformations for butyltin compounds is the sequential dealkylation, or more specifically, debutylation. This process is carried out by a wide range of microorganisms found in water and sediment and is a major pathway for the detoxification of these compounds in the environment. mdpi.comsfu.ca The process involves the stepwise cleavage of butyl groups from the tin atom:

Tributyltin (TBT) → Dibutyltin (DBT) → Monobutyltin (MBT) → Inorganic Tin (Sn)

This degradation progressively reduces the toxicity of the compound. mdpi.com Numerous bacterial strains have been identified that can perform this degradation. For example, microcosm studies have demonstrated that bacteria such as Citrobacter braakii and Enterobacter cloacae can degrade TBT. sfu.ca Other research has implicated members of the class Gammaproteobacteria and specific genera like Desulfobulbus as being capable of dealkylating butyltins. nih.govchemos.de The dealkylation can occur under both aerobic and anaerobic conditions, though rates may vary. Some microorganisms can utilize TBT as a sole carbon source, while for others it is a co-metabolic process. mdpi.com The covalent Sn-C bond can be cleaved by various biological mechanisms, including those involving enzymes that target sulfhydryl groups. nih.govchemos.de

Environmental Speciation and Distribution Patterns of Organotin Compounds

The speciation of organotin compounds—their distribution among different chemical forms—is critical to understanding their bioavailability and toxicity. Butyltin compounds, originating from sources like antifouling paints and industrial catalysts, are distributed in various environmental compartments, including water, sediment, and biota.

Due to their hydrophobic nature, butyltins tend to adsorb onto particulate matter and accumulate in sediments, which act as a long-term sink and a potential secondary source of contamination. The distribution pattern often reflects proximity to sources such as ports, shipyards, and industrial areas. For example, studies in estuaries have shown that concentrations of TBT, DBT, and MBT are highest near ports and decrease towards the mouth of the estuary.

The relative abundance of TBT and its degradation products (DBT and MBT) can provide insights into the age of the contamination and the extent of degradation. A high ratio of TBT to its metabolites may indicate a recent pollution event, whereas higher proportions of DBT and MBT suggest that degradation processes are actively occurring. Volatilization can also play a role in the environmental fate, with evidence suggesting that methylation of butyltins can occur in sediments, leading to more volatile species that can be released into the atmosphere. researchgate.net

Table 2: Representative Concentrations of Butyltin Species in Environmental Samples

Location/MatrixTBT (ng Sn/g dw)DBT (ng Sn/g dw)MBT (ng Sn/g dw*)Reference
Elbe Estuary Sediments (near port)32 - 41N/AN/A
Indian Port Sediments (Chennai)up to 14,861N/AN/A
Indian Coastal Waters (Paradip)up to 342 (ng Sn/L)N/AN/A
Shellfish (various)12.8 - 52.68.9 - 11.811.6 - 30.4

*dw = dry weight. N/A indicates data not specified in the cited abstract in this format. Concentrations can vary widely based on specific sampling sites and conditions.

Analytical Methodologies for Environmental Monitoring and Speciation Analysis

The environmental monitoring of organotin compounds, including substituted species like this compound, is essential for understanding their distribution, fate, and potential ecological impact. chromatographyonline.comnih.gov The toxicity and mobility of these compounds are highly dependent on their chemical form, making speciation analysis—the separation and quantification of individual organotin species—a critical requirement. labrulez.comresearchgate.net While specific documented methods for this compound are not prevalent in public literature, its analysis is governed by the robust methodologies developed for other organotin compounds, particularly its parent and degradation products like monobutyltin (MBT), dibutyltin (DBT), and tributyltin (TBT). labrulez.com

Analytical approaches for organotins in environmental matrices such as water, sediment, and biota typically involve a combination of extraction, separation, and detection. nih.govresearchgate.net The primary separation techniques employed are Gas Chromatography (GC) and Liquid Chromatography (LC), often coupled with highly sensitive detectors. analchemres.org

Gas Chromatography (GC) Based Methods

Gas chromatography is a widely used technique for organotin analysis due to its high separation efficiency. researchgate.net However, because organotin compounds with fewer than four alkyl groups, including hydroxylated derivatives, are polar and not sufficiently volatile for direct GC analysis, a derivatization step is typically required. labrulez.comysi.com This process converts the polar analytes into more volatile, thermally stable tetraalkyltin compounds. labrulez.comanalchemres.org

Common derivatization strategies include:

Ethylation: Using reagents like sodium tetraethylborate (NaBEt₄), this is a common in situ derivatization method performed in aqueous samples. gcms.cz

Grignard Reaction: Using reagents such as methylmagnesium bromide or pentylmagnesium bromide to alkylate the organotin compounds. labrulez.comnih.gov

Hydride Generation: Using reagents like sodium borohydride (B1222165) to convert organotins to their volatile hydride forms, which can be done directly in the GC injection port. nih.gov

Following derivatization, the sample is analyzed using a GC system coupled with a sensitive detector.

Mass Spectrometry (MS): GC-MS is a powerful tool that provides both separation and definitive identification of the compounds. labrulez.comnih.gov The characteristic isotopic pattern of tin allows for unambiguous confirmation of tin-containing species in a sample. nih.gov Isotope Dilution Mass Spectrometry (ID-GC-MS) is an advanced technique that uses isotopically enriched standards to achieve high accuracy and precision, correcting for potential errors during sample preparation and analysis. gcms.cz

Pulsed Flame Photometric Detector (PFPD): GC-PFPD is a selective and sensitive method for detecting tin compounds, offering good selectivity against hydrocarbon interferences. ysi.comnih.gov

Atomic Emission Spectrometry (AES): GC-AES provides elemental speciation with high sensitivity. iosrjournals.org

Sample preparation for GC analysis often involves an initial extraction step from the environmental matrix. For solid samples like sediment, this can involve extraction with an acid-methanol mixture. nih.gov For aqueous samples, techniques include liquid-liquid extraction or solid-phase microextraction (SPME), which can concentrate the analytes prior to derivatization and analysis. researchgate.netnih.govresearchgate.net

Table 1: Examples of GC-Based Analytical Methods for Butyltin Speciation
Analytical TechniqueMatrixSample Preparation/DerivatizationAnalytesDetection Limit (LOD)Reference
HS-SPME-GC-MSMarine SedimentHCl/methanol extraction, in situ ethylation with NaBEt₄MBT, DBT, TBT730-969 pg/g nih.gov
GC-PFPDHarbor SedimentGrignard derivatizationMBT, DBT, TBTNot specified; concentrations found from n.d. to 1136.6 ng/g nih.gov
ID-GC-MSWater, Sediment, BiotaEthylation with NaBEt₄, mixed ¹¹⁹Sn-enriched spikeMBT, DBT, TBTExtremely low detection limits reported gcms.cz
GC-MSBiotaAcetonitrile (B52724) digestion, liquid-liquid extraction, derivatizationMBT, DBT, TBT9.3-12.9 ng/g iosrjournals.org
GC-MSDrug SubstanceExtraction, on-line hydride derivatization with NaBH₄bis(tributyltin) oxide1 ppm nih.gov

Liquid Chromatography (LC) Based Methods

Liquid chromatography, particularly when coupled with mass spectrometry, has emerged as a powerful alternative for organotin analysis. A significant advantage of LC-based methods is the potential to analyze polar and thermally unstable compounds, such as hydroxylated organotins, directly without the need for derivatization. researchgate.netanalchemres.org

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique allows for the direct analysis of organotin compounds in a sample extract. A study on the closely related metabolite, 4-hydroxybutyldibutyltin (OHBuDBT), utilized a liquid chromatograph with an atmospheric pressure chemical ionization (APCI) source coupled to a mass spectrometer (LC-APCI-MS). researchgate.net This method successfully separated tributyltin and its hydroxylated intermediate using a cyanopropyl-bonded silica (B1680970) column with a mobile phase containing methanol, water, formic acid, and tropolone (B20159) as a complexing agent. researchgate.net Given the structural similarity, this approach is highly indicative of a viable method for this compound.

Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry (LC-ICP-MS): This is another highly sensitive and element-specific technique that eliminates the need for derivatization, offering exceptional specificity for tin-containing compounds. researchgate.net

Table 2: Example of an LC-Based Analytical Method for a Hydroxylated Butyltin Metabolite
Analytical TechniqueMatrixSample PreparationAnalytesDetection Limit (LOD)Reference
LC-APCI-MSSeawaterLiquid-liquid extraction with n-hexane-ethyl acetateTBT, 4-hydroxybutyldibutyltin (OHBuDBT)35 ng/mL (TBT), 26 ng/mL (OHBuDBT) researchgate.net

Material Science Applications and Performance Enhancement

Role as Stabilizers in Polymer Systems for Long-Term Material Integrity

The long-term integrity of polymeric materials is often compromised by exposure to environmental stressors like heat and light. Organotin stabilizers are instrumental in mitigating this degradation, ensuring the durability and economic viability of plastic products. bnt-chemicals.comsongwon.com

Polyvinyl chloride (PVC) is a versatile and widely used polymer that is inherently susceptible to thermal degradation during processing when it is softened with heat. songwon.combisleyinternational.com This degradation involves the liberation of hydrogen chloride (HCl), which can initiate further decomposition of the polymer chain. bisleyinternational.com Organotin stabilizers, including carboxylates like Butyl(3-hydroxybutyl)tin dilaurate, are crucial for preventing this breakdown. bisleyinternational.comspecialchem.com They work by neutralizing the released hydrogen chloride and replacing weakened carbon-chlorine bonds within the polymer structure, thereby preventing discoloration and maintaining the material's physical properties. specialchem.com The use of these stabilizers is essential for improving the productivity of PVC processing and enhancing the final product's resistance to heat aging. songwon.combisleyinternational.com Organotin stabilizers are valued for their excellent heat stability and high compatibility with other PVC additives, making them suitable for a broad spectrum of applications, especially for rigid plastic goods. songwon.com

Table 1: Action of Heat Stabilizers in PVC

Stabilization MechanismDescription
Neutralizing Hydrogen Chloride Reacts with and scavenges HCl as it is eliminated from the PVC chain during heating, preventing autocatalytic degradation. specialchem.com
Replacing Weakened Bonds Substitutes labile chlorine atoms (at allylic sites) with more stable carboxylate groups from the tin stabilizer. specialchem.com
Preventing Oxidation Helps to inhibit oxidative processes that can contribute to the degradation of the polymer. specialchem.com

Beyond thermal stability, protection against photodegradation caused by UV radiation is critical for materials used in outdoor or light-exposed applications. bnt-chemicals.com The photooxidative degradation of polymers is a complex process initiated by the absorption of photons by chromophores within the material, leading to the formation of free radicals that drive chain scission and embrittlement. canada.ca

While the specific mechanisms for this compound are not extensively detailed, related dibutyltin (B87310) dilaurate compounds are known to impart light-stabilizing effects. bnt-chemicals.com The primary mechanisms by which such stabilizers protect polymers include:

UV Screening: The additive can absorb harmful UV radiation, dissipating it as heat before it can damage the polymer backbone. This is a key mechanism for inherently UV-absorbing polymers. canada.ca

Radical Scavenging: For polymers where degradation is initiated by impurities, the stabilizer can intercept the free radicals produced by photon absorption, terminating the oxidative chain reaction. canada.ca

Hydroperoxide Decomposition: Stabilizers can also catalytically decompose hydroperoxides (--OOH), which are key chromophores formed during photooxidation. By breaking down these unstable groups, they reduce the rate of photoinitiation and enhance photostability. canada.ca

Certain variants of dibutyltin dilaurate, a closely related compound, are specifically noted for their light-stabilizing effects in addition to their catalytic properties. bnt-chemicals.com

Applications in Advanced Coatings, Resins, and Adhesives

This compound and similar organotin compounds are widely used as catalysts in the synthesis of polyurethanes, silicones, and other advanced polymer systems. bnt-chemicals.com In these applications, the compound's primary role is to accelerate cross-linking reactions, which are essential for the curing and hardening of the material. bnt-chemicals.comborchers.com

Polyurethane (PU) Systems: In two-component polyurethane coatings, adhesives, and sealants, dibutyltin dilaurate is a standard catalyst. bnt-chemicals.com It effectively promotes the reaction between isocyanates and polyols, reducing curing times. bnt-chemicals.comborchers.com This acceleration is crucial for industrial applications such as automotive coatings, protective linings for tanks and pipelines, and flooring. bnt-chemicals.com

Silicone Rubbers and Sealants: The compound catalyzes the curing of room-temperature-vulcanizing (RTV) silicone rubbers. bnt-chemicals.comwikipedia.org It facilitates the reaction with ambient humidity, which solidifies the silicone mass, leading to faster and more efficient processing. bnt-chemicals.com

Alkyd Resins: It also functions as a binder and catalyst in the formulation of certain alkyd resins used in paints and coatings. bnt-chemicals.com

Table 2: Applications of this compound in Polymer Formulations

Application AreaPolymer SystemFunction
Industrial Coatings Two-component Polyurethane (PU)Accelerates cross-linking, improves drying, enhances hardness. bnt-chemicals.comborchers.com
Adhesives & Sealants Polyurethanes, Silicone RubbersPromotes curing, reduces processing time. bnt-chemicals.com
Resins Alkyd Resins, Vinyl Ester ResinsActs as a binder and catalyst. bnt-chemicals.comwikipedia.org
Plastics Processing Polyvinyl Chloride (PVC)Provides thermal and light stabilization. bnt-chemicals.comsongwon.com

Influence on Mechanical Properties and Durability of Polymeric Composites

Furthermore, its role as a stabilizer in PVC prevents the degradation that would otherwise compromise the material's structural integrity, preserving its flexibility and strength over time. songwon.combisleyinternational.com The prevention of heat and light-induced damage ensures that the aesthetic and functional lifespan of the end product is extended. songwon.com In biopolymer blends, such as those involving polyhydroxybutyrate (B1163853) (PHB), the choice and concentration of additives significantly affect mechanical performance, where achieving the right balance of properties like tensile strength and flexibility is key. mdpi.commdpi.com While not directly studied with this specific tin compound, the principle of using additives to modify and enhance mechanical outcomes is well-established.

Design and Synthesis of Organotin-Based Functional Materials

Organotin compounds like this compound are synthetic materials designed for specific functions. Their synthesis involves creating carbon-tin bonds to form compounds with the general formula R_nSnY_{4-n}. gelest.com The properties and reactivity of the final compound are determined by the nature of the organic (R) and anionic (Y) groups attached to the tin atom. specialchem.comgelest.com

The synthesis of dibutyltin dilaurate, a closely related compound, offers insight into the production of these materials. Common industrial routes include:

Esterification: The reaction of dibutyltin oxide with lauric acid in a dehydration condensation reaction. google.com

From Dibutyltin Dichloride: A method that reacts dibutyltin dichloride directly with lauric acid in the presence of a base like sodium ethoxide, which avoids the intermediate step of creating the oxide. google.com

The foundational synthesis of the organotin precursors often starts with redistribution reactions between a tetraorganotin (like tetrabutyltin) and tin tetrachloride (SnCl_4). The stoichiometry of these reactants is carefully controlled to produce the desired di- or tri-organotin halides, which are then converted to the final products. gelest.com The introduction of a hydroxyl group on one of the butyl chains, as in this compound, represents a specific modification designed to potentially alter solubility, reactivity, or compatibility with certain polymer systems.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of an organotin molecule at the electronic level. For Butyl(3-hydroxybutyl)tin dilaurate, these calculations would provide a detailed picture of its three-dimensional geometry and the distribution of electrons, which are key determinants of its physical properties and chemical reactivity.

DFT calculations would begin with the optimization of the molecule's geometry to find its most stable conformation. This process yields crucial data such as the lengths of the tin-carbon (Sn-C) and tin-oxygen (Sn-O) bonds, as well as the bond angles that define the coordination environment around the central tin atom. The presence of a hydroxyl (-OH) group on one of the butyl chains and the two long-chain laurate ligands introduces significant conformational flexibility, which can be systematically explored.

Beyond molecular geometry, these calculations reveal vital electronic properties. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for predicting reactivity. The energy and shape of the HOMO indicate the molecule's ability to donate electrons, while the LUMO describes its capacity to accept electrons. The HOMO-LUMO energy gap is a valuable indicator of the molecule's kinetic stability. Furthermore, calculating the partial atomic charges, such as the Mulliken or Natural Bond Orbital (NBO) charges, would quantify the Lewis acidity of the tin center, a key feature in the catalytic activity of many organotin compounds.

Table 1: Illustrative Calculated Structural and Electronic Parameters for this compound This table presents hypothetical data that would be expected from DFT calculations.

ParameterCalculated ValueSignificance
Sn-C Bond Length~2.15 ÅIndicates the strength and nature of the covalent tin-carbon bond.
Sn-O Bond Length~2.10 ÅRelates to the interaction with the laurate ligands.
C-Sn-C Bond Angle~130°Defines the geometry around the tin center (distorted tetrahedral/trigonal bipyramidal).
Charge on Sn Atom (NBO)+1.5 to +1.8Quantifies the Lewis acidity and electrophilicity of the tin center.
HOMO-LUMO Gap~5.0 eVIndicates chemical stability and resistance to electronic excitation.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While quantum calculations provide a static, minimum-energy picture, Molecular Dynamics (MD) simulations offer insights into the compound's behavior over time at physiological temperatures. MD simulations model the movements of atoms and molecules, providing a dynamic view of conformational changes and intermolecular interactions.

For a molecule as flexible as this compound, MD simulations are invaluable for exploring its vast conformational landscape. The long alkyl chains of the laurate ligands and the butyl groups can adopt numerous orientations, and MD can map the energy surface associated with these different conformers. This is particularly important for understanding how the molecule might adapt its shape to fit into a binding site on a biological target, such as an enzyme or a nuclear receptor. researchgate.netnih.gov

MD simulations are extensively used to study how organotin compounds interact with proteins. researchgate.net In a typical simulation, the organotin molecule is placed in a solvated system (usually water) along with a target protein. The simulation then tracks the trajectories of all atoms over nanoseconds or microseconds. This allows for the analysis of the stability of the organotin-protein complex, the identification of key binding interactions, and the calculation of binding free energies using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). Energetic analysis from such simulations often indicates that van der Waals interactions are a primary driving force for the binding of the organic tails of organotins within protein cavities. researchgate.net

Table 2: Illustrative Binding Free Energy Components from an MD Simulation This table shows a hypothetical breakdown of energies for the interaction of this compound with a protein active site, as would be calculated via MM/PBSA.

Energy ComponentValue (kcal/mol)Description
Van der Waals Energy-45.5Favorable hydrophobic and dispersion interactions.
Electrostatic Energy-15.2Favorable charge-charge and polar interactions.
Polar Solvation Energy+50.8Unfavorable energy of desolvating polar surfaces.
Nonpolar Solvation Energy-4.1Favorable energy related to cavity formation and van der Waals interactions with solvent.
Total Binding Free Energy (ΔG) -14.0 Overall predicted binding affinity.

Computational Prediction of Reactivity and Catalytic Activity

Organotin compounds are widely used as catalysts, for example, in the formation of polyurethanes. Their catalytic activity generally stems from the Lewis acidic nature of the tin atom, which can coordinate with reactants containing hydroxyl or other electronegative groups, thereby activating them for reaction.

Computational models can predict the catalytic prowess of this compound by leveraging the electronic properties derived from quantum chemical calculations. A high positive partial charge on the tin atom suggests strong Lewis acidity and, consequently, good potential catalytic activity.

Theoretical Insights into Organotin-Substrate Interactions and Transition States

To understand how a catalyst works, it is essential to model its interaction with the substrate and map the energy profile of the reaction, including the high-energy transition state. For this compound, this would involve a multi-step computational approach.

First, molecular docking simulations would be used to predict the most likely binding pose of a substrate molecule (e.g., an alcohol or an isocyanate for urethane (B1682113) formation) at the tin center. Docking algorithms score different poses based on steric and energetic complementarity.

Once a plausible binding mode is identified, more sophisticated methods are required to model the chemical reaction itself. A common strategy is to use a combined Quantum Mechanics/Molecular Mechanics (QM/MM) approach. In a QM/MM simulation, the reacting core—comprising the tin atom, its immediate ligands, and the substrate—is treated with high-level quantum mechanics, while the rest of the system is modeled using less computationally expensive molecular mechanics.

This approach allows for the calculation of the reaction pathway, identifying the structures and energies of intermediates and, most importantly, the transition state. The energy barrier of the reaction (the difference in energy between the reactants and the transition state) determines the reaction rate. Theoretical modeling can thus provide profound insights into how the structure of the organotin catalyst, including its specific ligands like the 3-hydroxybutyl group, influences its catalytic efficiency by stabilizing or destabilizing the transition state. Studies on other organotins have highlighted the importance of interactions like hydrogen bonding and hydrophobic contacts in stabilizing these crucial, fleeting structures. researchgate.net

Regulatory and Policy Frameworks in Industrial Chemistry

International and National Regulatory Classifications for Industrial Organotin Compounds

Organotin compounds are classified and restricted by numerous regulatory bodies worldwide due to their recognized hazards. The level of restriction often depends on the type of organotin (e.g., tributyltin, dibutyltin) and the specific application.

Internationally, the International Maritime Organization (IMO) has played a pivotal role. In 2008, the IMO enacted a binding global convention that banned the use of organotin compounds, particularly Tributyltin (TBT), in anti-fouling paints for ships. naturvardsverket.se This was a landmark decision to protect marine ecosystems from the severe effects of TBT, which was found to cause reproductive abnormalities and other toxic effects in marine life. europa.eudkatalyst.com The United Nations' Rotterdam Convention , which governs the international trade of hazardous chemicals, also includes tributyltin in its list, requiring prior informed consent for its trade. naturvardsverket.se

In the European Union , organotin compounds are heavily regulated under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) Regulation (EC) 1907/2006 . chem-map.com Annex XVII of REACH lays down specific restrictions on the use of various organotins. cpsclab.com For instance, tri-substituted organotins like TBT and Triphenyltin (TPT) are prohibited in articles where their concentration exceeds 0.1% by weight of tin. sgs.com Similarly, Dibutyltin (B87310) (DBT) compounds are restricted in mixtures and articles for the general public above the same concentration limit. chem-map.comsgs.com The European Chemicals Agency (ECHA) has also added certain organotin compounds, such as dioctyltin (B90728) dilaurate, to the Candidate List of Substances of Very High Concern (SVHCs) due to their reproductive toxicity. foodpackagingforum.org These compounds are subject to stringent regulatory oversight, which could lead to their eventual phase-out. foodpackagingforum.org

In the United States , the Environmental Protection Agency (EPA) has also taken action. To align with international trends and manage the risks, the EPA has banned the use of organotin compounds like tributyltin oxide in the manufacturing of biocides and anti-fouling paints. cha.gov.tw The agency also updated the toxicity classifications and management rules for several organotins under the Toxic and Concerned Chemical Substances Control Act (TCCSCA). cha.gov.tw

These regulations create a compliance landscape where industrial users of organotins, including compounds like Butyl(3-hydroxybutyl)tin dilaurate, must adhere to strict concentration limits and use prohibitions, particularly in consumer products and sensitive applications like marine coatings. chem-map.comsgs.com

Interactive Data Table: Key Regulatory Frameworks for Organotin Compounds

Regulatory Body/ConventionRegulation/ActScope of RegulationKey Restrictions/Actions
International Maritime Organization (IMO) AFS ConventionGlobalBanned the use of organotins in anti-fouling paints on ships. naturvardsverket.se
United Nations (UN) Rotterdam ConventionInternational TradeRegulates the trade of tributyltin, requiring prior informed consent. naturvardsverket.se
European Union REACH (EC) 1907/2006EU MarketRestricts tri-substituted organotins (TBT, TPT) and Dibutyltin (DBT) in consumer articles to <0.1% by weight of tin. chem-map.comsgs.com
European Union ECHA SVHC Candidate ListEU MarketIdentifies certain organotins (e.g., dioctyltin dilaurate) as Substances of Very High Concern due to reproductive toxicity. foodpackagingforum.org
United States EPA TCCSCAUSABanned the use of specific organotins in biocides and anti-fouling systems; updated toxicity classifications. cha.gov.tw

Advancements in Green Chemistry for Sustainable Organotin Synthesis and Application

In response to the significant environmental and health concerns associated with organotins, the field of green chemistry has focused on developing more sustainable alternatives and processes. cuestionesdefisioterapia.com Green chemistry is guided by principles that aim to reduce or eliminate the use and generation of hazardous substances. cuestionesdefisioterapia.com

A primary area of advancement has been the development of tin-free catalysts . Organotin compounds, particularly dibutyltin dilaurate (DBTDL), have been widely used as highly effective catalysts in the production of polyurethanes, silicones, and polyesters. wikipedia.orgtuvsud.comatamankimya.com However, due to their toxicity, there is a strong industrial and regulatory push to replace them. borchers.com Promising alternatives include:

Organotitanates and Zirconates: These compounds are significantly less toxic and more environmentally degradable than organotins. dkatalyst.com They are being adopted as catalysts in the production of polyurethanes and other polymers. tescoplc.com

Bismuth and Zinc Compounds: Catalysts based on bismuth and zinc have emerged as excellent, less toxic alternatives for polyurethane synthesis, offering comparable or even improved performance in some applications. borchers.comresearchgate.net

Iron-Based Catalysts: Research has shown that simple iron compounds, such as iron(III) chloride, can serve as viable, low-cost, and environmentally benign catalysts for urethane (B1682113) formation, replacing organotins in certain systems. researchgate.net

Beyond catalyst replacement, green chemistry principles are also being applied to the synthesis of organotin compounds themselves, for processes where they remain necessary. Traditional synthesis methods often involve Grignard reagents, which require large volumes of organic solvents, or organoaluminium compounds. wikipedia.orglupinepublishers.com More sustainable approaches under investigation include:

Solvent-Free Synthesis: Methods are being developed that conduct reactions in the absence of traditional volatile organic solvents. For example, the direct reaction of lauric acid and dibutyltin oxide can be performed by heating the mixture without a solvent, simplifying the process and reducing waste. patsnap.com

Catalytic Routes and Atom Economy: Improving the efficiency of reactions to maximize the incorporation of all starting materials into the final product (high atom economy) is a core green chemistry goal. This includes developing more selective catalysts for direct synthesis routes that produce less waste. rsc.org

Use of Alternative Reaction Media: Research into using greener solvents like water, supercritical carbon dioxide, or ionic liquids for organic synthesis offers potential pathways to reduce the environmental footprint of chemical manufacturing. rsc.org

These advancements in green chemistry are crucial for shifting the chemical industry towards more sustainable practices, either by providing safer alternatives to hazardous compounds like organotins or by developing cleaner, more efficient methods for their production and use. cuestionesdefisioterapia.com

Interactive Data Table: Comparison of Catalysts in Polymer Synthesis

Catalyst TypeExamplesAdvantagesDisadvantages
Organotin Catalysts Dibutyltin dilaurate (DBTDL), Dioctyltin dilaurate (DOTL)High efficiency, reliable performance, versatile. borchers.comToxic, persistent, bioaccumulative, subject to strict regulation. dkatalyst.comborchers.com
Organotitanate/Zirconate Catalysts Titanium-based catalysts, Zirconium acetylacetonateLower toxicity, more environmentally degradable. dkatalyst.comsacheminc.comMay alter material properties, can be less active than tin. afirm-group.com
Bismuth/Zinc Catalysts Bismuth neodecanoate, Zinc octoateLow toxicity, good performance, viable alternative to DBTDL. borchers.comCan have different reactivity profiles requiring formulation adjustments.
Iron-Based Catalysts Iron(III) chloride (FeCl₃)Low cost, environmentally benign, highly active at low concentrations. researchgate.netCan be sensitive to reaction conditions.

Emerging Research Directions and Future Perspectives

Innovations in Sustainable Synthetic Methodologies for Organotin Esters

The traditional synthesis of organotin compounds, often relying on Grignard reagents and tin halides, is facing scrutiny due to environmental and economic concerns. wikipedia.orglupinepublishers.com The future of organotin ester production, including for Butyl(3-hydroxybutyl)tin dilaurate, lies in the development of sustainable and "green" synthetic methodologies.

Key areas of innovation include:

Catalyst-assisted Direct Reactions: Researchers are exploring the direct reaction of metallic tin with organic halides, a process that has the potential to be more atom-economical and generate less waste. lupinepublishers.com

Solvent-Free and Microwave-Assisted Synthesis: Moving away from volatile organic solvents is a major goal. Microwave-assisted synthesis, for example, can accelerate reaction times and often eliminates the need for a solvent. orientjchem.org

Alternative Alkylating Agents: The use of less hazardous and more readily available alkylating agents is being investigated to replace traditional organomagnesium or organoaluminum compounds. lupinepublishers.com

Renewable Feedstocks: A long-term vision involves utilizing renewable resources to derive the organic moieties used in organotin compounds, further reducing their environmental footprint.

These innovative approaches aim to make the production of organotin esters not only more environmentally friendly but also more cost-effective and efficient.

Exploration of Novel Catalytic Systems Utilizing Butyl(3-hydroxybutyl)tin Structures

Diorganotin compounds, including this compound, are well-established catalysts in various industrial processes, such as the production of polyurethanes and the vulcanization of silicones. wikipedia.orglupinepublishers.com However, the quest for catalysts with higher activity, selectivity, and recyclability is driving new research.

The presence of the hydroxyl group in the Butyl(3-hydroxybutyl)tin structure offers a unique functional handle for creating more sophisticated catalytic systems. Emerging research focuses on:

Heterogenization of Catalysts: Supporting organotin catalysts on solid materials like activated carbon or mesoporous materials can facilitate catalyst recovery and reuse, a key principle of green chemistry. unl.pt

Bifunctional Catalysis: The hydroxyl group can act in concert with the tin center to create a bifunctional catalyst, where both the Lewis acidic tin atom and the hydrogen-bonding hydroxyl group participate in the catalytic cycle, potentially leading to enhanced reactivity and selectivity. rsc.org

Designing Catalysts for Specific Reactions: By modifying the ligands attached to the tin atom, researchers can tailor the catalyst's properties for specific chemical transformations, such as esterification, transesterification, and the synthesis of complex organic molecules. rsc.orgtib-chemicals.com

Mechanistic Studies: A deeper understanding of the catalytic mechanisms, often aided by computational modeling, is crucial for designing more efficient and targeted organotin catalysts. nih.gov

The development of these novel catalytic systems will not only improve existing industrial processes but also open up new applications for Butyl(3-hydroxybutyl)tin-based structures.

Development of Next-Generation Organotin-Containing Functional Materials

The unique properties of organotin compounds make them valuable components in a variety of functional materials. afirm-group.com Research is now focused on creating next-generation materials with enhanced performance and novel functionalities, where this compound and similar structures can play a crucial role.

Future directions in this area include:

Smart Polymers: Incorporating organotin moieties into polymer chains can lead to "smart" materials that respond to external stimuli such as heat, light, or pH. These materials could have applications in areas like drug delivery, sensors, and self-healing coatings.

Hybrid Organic-Inorganic Materials: Combining the properties of organotin compounds with inorganic materials can result in hybrid materials with unique optical, electronic, or mechanical properties. For example, organotin complexes are being investigated for their potential in new-generation optoelectronic devices. nih.gov

Enhanced PVC Stabilization: While diorganotins are already used as PVC stabilizers, research is ongoing to develop more effective and less leachable stabilizers to improve the durability and safety of PVC products. lupinepublishers.comresearchgate.net

Biocidal and Antifouling Coatings: Although the use of some organotins in antifouling paints has been restricted due to environmental concerns, research continues into developing more environmentally benign organotin-based biocides with controlled release mechanisms to prevent the growth of harmful organisms on surfaces. chromatographyonline.comtuvsud.com

The ability to fine-tune the structure of organotin compounds provides a vast design space for creating advanced materials with tailored properties for a wide range of applications.

Enhanced Understanding of Environmental Biotransformation Pathways

The environmental fate of organotin compounds is a critical area of research. chromatographyonline.comepa.gov While it is known that organotins can be degraded in the environment through processes like debutylation, a more detailed understanding of these biotransformation pathways is essential for assessing their long-term environmental impact. acs.orgnih.gov

Key research questions being addressed include:

Role of Microorganisms: Identifying the specific microorganisms (bacteria, fungi, algae) responsible for the degradation of organotin compounds and the enzymes involved in these processes. epa.govacs.org

Influence of Environmental Factors: Investigating how factors such as pH, salinity, temperature, and the presence of other organic matter affect the rate and pathways of biotransformation. epa.gov

Metabolite Identification and Toxicity: Characterizing the intermediate and final breakdown products of organotin compounds and evaluating their toxicity. The successive debutylation of tributyltin (TBT) to dibutyltin (B87310) (DBT), monobutyltin (B1198712) (MBT), and finally inorganic tin is a known pathway, with each step generally leading to a less toxic compound. acs.orgnih.gov

Bioaccumulation and Trophic Transfer: Studying how organotin compounds and their metabolites accumulate in organisms and move through the food web. chromatographyonline.commanuallib.com

A comprehensive understanding of these biotransformation processes is crucial for developing accurate environmental risk assessments and for designing future organotin compounds with improved environmental profiles.

Interdisciplinary Approaches in Organotin Chemistry Research

The complexity of organotin chemistry and its wide-ranging applications necessitate a highly interdisciplinary research approach. tandfonline.com Future breakthroughs will increasingly rely on collaborations between chemists, biologists, material scientists, toxicologists, and computational scientists.

Examples of interdisciplinary research include:

Computational Modeling and Simulation: Using computational methods to predict the structure, properties, and reactivity of new organotin compounds, as well as to model their interactions with biological systems and their environmental fate. utep.edu This can help in the rational design of new compounds with desired properties and reduced toxicity.

Toxicogenomics: Applying genomic tools to understand the molecular mechanisms of organotin toxicity. wur.nloup.commdpi.com This can help in identifying biomarkers of exposure and in developing safer alternatives.

Structure-Activity Relationship (SAR) Studies: Systematically studying how changes in the chemical structure of organotin compounds affect their biological activity and toxicity. nih.govnih.gov This knowledge is vital for designing compounds with specific functionalities while minimizing adverse effects.

Analytical Method Development: Creating more sensitive and selective analytical methods for detecting and quantifying organotin compounds and their degradation products in various environmental and biological matrices. dtu.dkresearchgate.net

By integrating knowledge and techniques from diverse fields, researchers can accelerate the pace of innovation in organotin chemistry and ensure that the development and application of compounds like this compound are both technologically advanced and environmentally responsible.

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for assessing the developmental toxicity of butyl(3-hydroxybutyl)tin dilaurate in animal models?

  • Methodological Answer : Teratogenicity studies should follow OECD guidelines for chemical testing, incorporating dose-response analysis (e.g., 0–200 mg/kg/day) and gestational exposure windows (e.g., days 6–15 in rats). Include control groups with structurally similar organotins (e.g., di-nn-butyltins) to isolate anion-specific effects. Post-mortem histological evaluation of fetal organs and maternal toxicity assessments (e.g., liver enzyme levels) are essential .

Q. How should researchers mitigate risks when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods with ≥100 ft/min face velocity and wear nitrile gloves (≥8 mil thickness) to prevent dermal absorption. Implement spill containment protocols (e.g., inert absorbents like vermiculite) and emergency response training for hydrolyzed tin species, which may exhibit higher toxicity. Regular air monitoring for tin particulates (PAC-3 limit: 48 mg/m³) is advised .

Q. What analytical techniques are suitable for confirming the structural integrity and purity of this compound?

  • Methodological Answer : Combine 119^{119}Sn NMR (δ ~200–300 ppm for tetravalent tin) with FT-IR (Sn-O-C stretching at 950–1050 cm⁻¹) for structural confirmation. Purity ≥95% can be validated via reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with evaporative light scattering detection (ELSD) .

Advanced Research Questions

Q. How do contradictory findings in organotin toxicity data (e.g., teratogenicity vs. catalytic utility) inform risk-benefit analysis for this compound?

  • Methodological Answer : Contextualize toxicity thresholds (e.g., NOAEL at 50 mg/kg in rats ) against catalytic efficiency (e.g., reaction rate constants in urethane polymerization). Use structure-activity relationship (SAR) models to correlate hydroxyl group substitution (3-hydroxybutyl) with reduced bioaccumulation compared to non-functionalized butyltins .

Q. What mechanistic insights explain the differential toxicity of this compound compared to other di-nn-butyltin derivatives?

  • Methodological Answer : The 3-hydroxybutyl moiety may alter membrane permeability or metabolic pathways (e.g., cytochrome P450-mediated oxidation). Conduct comparative in vitro assays (e.g., human hepatocyte viability at 10–100 µM) and assess glutathione depletion rates to quantify oxidative stress .

Q. How can computational modeling predict the catalytic activity of this compound in polyurethane synthesis?

  • Methodological Answer : Apply density functional theory (DFT) to calculate Lewis acidity (e.g., Fukui indices for Sn centers) and simulate transition states in isocyanate-hydroxyl reactions. Validate predictions via kinetic studies (e.g., Arrhenius plots for activation energy) under controlled humidity (<0.1% H2_2O) .

Q. What are the limitations of in vitro models for studying the immunotoxicity of this compound?

  • Methodological Answer : In vitro systems (e.g., Jurkat T-cells) may underestimate in vivo effects due to absent metabolic activation (e.g., hepatic conversion to reactive tin species). Use co-culture models with primary hepatocytes and lymphocytes to replicate systemic interactions .

Regulatory and Safety Compliance

Q. How do global regulatory frameworks (e.g., REACH, TSCA) influence the handling and disposal of this compound?

  • Methodological Answer : Classify the compound under SVHC (Substance of Very High Concern) if reproductive toxicity is confirmed. Follow waste disposal protocols for organometallics (e.g., stabilization with chelating agents before incineration at >1,000°C). Maintain SDS documentation aligned with GHS Rev. 12 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.